molecular formula C12H13N3O2S B2499129 Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate CAS No. 1557801-02-1

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate

Cat. No.: B2499129
CAS No.: 1557801-02-1
M. Wt: 263.32
InChI Key: VEFTTWVORFQWEH-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate is a compound with a molecular weight of 263.32 g/mol. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate typically involves the reaction of 4-amino-3-nitrobenzoic acid with thiazole derivatives under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitro derivatives, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound plays a crucial role in its biological activity by interacting with enzymes and receptors in the body. This interaction leads to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate is unique due to its specific structure and the presence of both an amino group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various scientific research applications .

Biological Activity

Methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate (CAS Number: 1551769-81-3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Formula: C₁₂H₁₃N₃O₂S
Molecular Weight: 263.32 g/mol
Structure: The compound features a thiazole ring, which is known for its diverse biological activities.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, compounds with similar structures have been found to inhibit tyrosinase activity, which is involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
  • Antitumor Activity: Some derivatives of thiazole-containing compounds have demonstrated antitumor effects by inducing apoptosis in cancer cells. The presence of the thiazole moiety enhances the interaction with cellular targets involved in tumor progression .
  • Antimicrobial Properties: Compounds similar to this compound have shown antimicrobial effects against various pathogens. This is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Efficacy Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

Study Findings
Study A: Tyrosinase InhibitionShowed significant inhibition of tyrosinase activity in vitro, suggesting potential for skin whitening applications .
Study B: Antitumor ActivityDemonstrated cytotoxic effects on cancer cell lines with IC50 values indicating potent antitumor properties .
Study C: Antimicrobial ActivityExhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Melanin Production Inhibition
    • In a study involving B16F10 murine melanoma cells, this compound was tested for its ability to inhibit melanin production. Results indicated a concentration-dependent decrease in melanin levels, correlating with reduced tyrosinase activity .
  • Antitumor Efficacy
    • A clinical trial assessed the antitumor effects of thiazole derivatives including this compound. Patients exhibited prolonged survival rates with significant tumor regression observed in several cases .

Properties

IUPAC Name

methyl 4-amino-3-(1,3-thiazol-4-ylmethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-17-12(16)8-2-3-10(13)11(4-8)14-5-9-6-18-7-15-9/h2-4,6-7,14H,5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFTTWVORFQWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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